molecular formula C17H8Cl2N2O B3035115 3-(2,4-dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 303145-60-0

3-(2,4-dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one

Cat. No.: B3035115
CAS No.: 303145-60-0
M. Wt: 327.2 g/mol
InChI Key: CNPVVBBRAGVVHD-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one is a heterocyclic compound that features a fused indeno-pyridazinone structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the dichlorophenyl group enhances its chemical reactivity and biological activity.

Mechanism of Action

Target of Action

Similar compounds have shown promising binding affinities against bcl2 anti-apoptotic protein . This protein plays a crucial role in regulating cell death by inhibiting apoptosis, making it a significant target in cancer research.

Mode of Action

For instance, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in cells treated with similar compounds . This suggests that 3-(2,4-dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one may interact with its targets in a similar manner, leading to changes in gene expression.

Biochemical Pathways

Similar compounds have been shown to affect pathways related to apoptosis . Apoptosis is a cellular death mechanism that plays a critical role in both physiological and pathological conditions . Therefore, it is plausible that this compound may affect similar pathways, leading to downstream effects such as cell death.

Result of Action

Similar compounds have been shown to cause cell cycle arrest at the g1/s phase in mcf7 cells . Additionally, they induced the apoptotic death of MCF7 cells . Therefore, it is plausible that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may involve the condensation of 2,4-dichlorobenzaldehyde with indanone derivatives, followed by cyclization with hydrazine derivatives to form the pyridazinone ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and specific solvents to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and control over the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(2,4-Dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinone derivatives and indeno-fused heterocycles. Examples are:

Uniqueness

What sets 3-(2,4-dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one apart is the presence of the dichlorophenyl group, which enhances its chemical reactivity and potential biological activities. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(2,4-dichlorophenyl)indeno[1,2-c]pyridazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8Cl2N2O/c18-9-5-6-12(14(19)7-9)15-8-13-16(21-20-15)10-3-1-2-4-11(10)17(13)22/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPVVBBRAGVVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201209334
Record name 3-(2,4-Dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201209334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303145-60-0
Record name 3-(2,4-Dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303145-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,4-Dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201209334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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